N-[6-(3-sulfamoylphenyl)-1H-indazol-3-yl]cyclopropanecarboxamide
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Overview
Description
N-[6-(3-sulfamoylphenyl)-1H-indazol-3-yl]cyclopropanecarboxamide is a chemical compound known for its role as an ATP-competitive kinase inhibitor. It has been studied for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is particularly noted for its ability to inhibit specific protein kinases, making it a valuable tool in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(3-sulfamoylphenyl)-1H-indazol-3-yl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the indazole core. The process includes the following steps:
Formation of the Indazole Core: The indazole core is synthesized through a cyclization reaction involving hydrazine and a suitable precursor, such as a substituted phenylhydrazine.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced through a sulfonation reaction using reagents like chlorosulfonic acid or sulfur trioxide.
Attachment of the Cyclopropanecarboxamide Moiety: The final step involves the coupling of the cyclopropanecarboxamide group to the indazole core. This is typically achieved through an amide bond formation reaction using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[6-(3-sulfamoylphenyl)-1H-indazol-3-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the sulfamoyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents under inert atmosphere conditions.
Substitution: Amines, thiols; reactions are performed in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile, often with the addition of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions typically result in the formation of new amide or thioether compounds.
Scientific Research Applications
N-[6-(3-sulfamoylphenyl)-1H-indazol-3-yl]cyclopropanecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a chemical probe to study kinase activity and inhibition mechanisms.
Biology: Employed in cell biology to investigate signal transduction pathways and protein interactions.
Medicine: Explored for its potential therapeutic applications in treating diseases related to kinase dysregulation, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery research.
Mechanism of Action
The mechanism of action of N-[6-(3-sulfamoylphenyl)-1H-indazol-3-yl]cyclopropanecarboxamide involves its role as an ATP-competitive inhibitor of specific protein kinases. By binding to the ATP-binding site of these kinases, the compound prevents the phosphorylation of target proteins, thereby modulating various cellular processes. The primary molecular targets include AP2-associated protein kinase 1 (AAK1) and BMP-2-inducible protein kinase (BIKE), among others .
Comparison with Similar Compounds
Similar Compounds
N-(4-sulfamoylphenyl)carbamothioyl amides: These compounds share a similar sulfamoyl group and are also known for their inhibitory effects on enzymes like carbonic anhydrases.
Uniqueness
This compound is unique due to its high selectivity and potency as a kinase inhibitor. Its ability to selectively inhibit a narrow range of kinases with minimal off-target effects makes it a valuable tool in both basic research and therapeutic development.
Properties
Molecular Formula |
C17H16N4O3S |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[6-(3-sulfamoylphenyl)-1H-indazol-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C17H16N4O3S/c18-25(23,24)13-3-1-2-11(8-13)12-6-7-14-15(9-12)20-21-16(14)19-17(22)10-4-5-10/h1-3,6-10H,4-5H2,(H2,18,23,24)(H2,19,20,21,22) |
InChI Key |
AXXSVTAXFAAJTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=NNC3=C2C=CC(=C3)C4=CC(=CC=C4)S(=O)(=O)N |
Origin of Product |
United States |
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